Trypanothione
Overview
Description
Trypanothione is a unique thiol compound found in trypanosomatids, which are the causative agents of several tropical diseases. It is a conjugate of glutathione and spermidine, known as bis(glutathionyl)spermidine, and plays a crucial role in maintaining an intracellular reducing environment in these parasites. This function is similar to that of glutathione in other organisms, but trypanothione is distinct in its structure and the way it interacts with enzymes within the trypanosomatids .
Synthesis Analysis
The biosynthesis of trypanothione is a two-step process catalyzed by trypanothione synthetase (TryS). The first step involves the conjugation of glutathione with spermidine to form glutathionylspermidine, and the second step is the addition of another glutathione molecule to produce trypanothione . In Trypanosoma brucei, a single enzyme is responsible for both steps, while in Crithidia fasciculata, two distinct enzymes are involved . A mutant of Crithidia fasciculata trypanothione synthetase has been used to produce trypanothione and its disulfide in large quantities, which is essential for studying the metabolism of these parasites and for drug screening .
Molecular Structure Analysis
The molecular structure of trypanothione is characterized by the presence of two glutathione molecules linked by spermidine. The crystal structure of trypanothione reductase from Trypanosoma cruzi, complexed with trypanothione, provides insights into the specific interactions between the enzyme and its substrate. This structure has been used to guide the discovery of new inhibitors that can potentially serve as drugs against trypanosomatid infections .
Chemical Reactions Analysis
Trypanothione participates in redox reactions within the trypanosomatids. It is reduced by trypanothione reductase, an NADPH-dependent flavoprotein, which is crucial for the parasites' defense against oxidative stress. The reduced form of trypanothione then serves as an electron donor to various cellular processes, maintaining the redox balance within the parasite .
Physical and Chemical Properties Analysis
Trypanothione's physical and chemical properties are closely related to its function as a redox mediator. It is a dithiol compound that can exist in both reduced and oxidized forms, with the reduced form being the active mediator of electron transfer. The synthesis of trypanothione disulfide on a solid phase has been reported, which provides a method for obtaining the oxidized form of this compound for further studies . The specificity of trypanothione for its related enzymes, such as trypanothione reductase, is due to the unique structural features that allow for specific interactions, distinguishing it from human glutathione reductase .
Scientific Research Applications
Trypanothione's Role in Parasitic Kinetoplastids
Trypanothione is crucial in defending against chemical and oxidant stress, maintaining thiol redox homeostasis, ribonucleotide metabolism, and drug resistance in parasitic kinetoplastids. In Trypanosoma brucei, trypanothione synthesis involves the enzyme TryS (trypanothione synthetase), with glutathionylspermidine as an intermediate. Reduction in TryS expression leads to a decrease in trypanothione and glutathionylspermidine, with an increase in free glutathione content, affecting the parasite's growth and increasing its sensitivity to certain drugs. This highlights trypanothione's involvement in drug action mechanisms and the potential of TryS as a novel drug target (Ariyanayagam et al., 2005).
Trypanothione Reductase (TryR) Inhibition Studies
Trypanothione reductase (TryR) is key in the oxidative stress management of Trypanosoma and Leishmania parasites. It maintains an intracellular reducing environment by reducing trypanothione (T[S]2) to dihydrotrypanothione (T[SH]2). Studies on TryR inhibition are crucial, especially considering the prohibitive costs of the native enzyme substrate T[S]2. Novel protocols have been developed to decrease the substrate quantities needed for assays, enabling the identification of new inhibitors and more economical research approaches (Hamilton et al., 2003).
Targeting Trypanothione in Drug Design
The unique nature of trypanothione in the defense mechanism of Trypanosoma and Leishmania against oxidative stress makes its metabolism an attractive target in antitrypanosomal and antileishmanial drug design. The targeting of various enzymes involved in trypanothione metabolism, such as glutathionylspermidine synthetase, trypanothione synthetase, and trypanothione reductase, offers potential pathways for novel drug development (Augustyns et al., 2001).
Essentiality of Trypanothione in Trypanosomatids
Trypanothione and its related enzyme, trypanothione reductase (TRYR), provide an intracellular reducing environment in Trypanosoma brucei, substituting for the glutathione–glutathione reductase system found in most other organisms. Trypanosomes lacking TRYR show increased sensitivity to oxidative stress, underscoring the essential role of trypanothione in these parasites' survival and virulence (Krieger et al., 2000).
Trypanothione's Metabolic Functions
Trypanothione is involved in defense against oxidants, heavy metals, and possibly xenobiotics. It's also implicated in modulating spermidine levels during growth. Several existing trypanocidal drugs interact with the trypanothione system, suggesting its metabolism as a good target for new drugs. Key enzymes in its metabolism have been studied, providing insights into its catalytic mechanism and substrate specificity (Fairlamb & Cerami, 1992).
Future Directions
Metabolomics is an innovative tool used to better understand the parasite’s cellular metabolism, and identify new potential targets, modes of action, and resistance mechanisms . Future studies on amino acid metabolism and functional processes can be used to help future new antitrypanosomal drugs development .
properties
IUPAC Name |
(2S)-2-amino-5-[[(4R,23R)-4-[[(4S)-4-amino-4-carboxybutanoyl]amino]-5,8,19,22-tetraoxo-1,2-dithia-6,9,13,18,21-pentazacyclotetracos-23-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H47N9O10S2/c28-16(26(43)44)4-6-20(37)35-18-14-47-48-15-19(36-21(38)7-5-17(29)27(45)46)25(42)34-13-23(40)32-11-3-9-30-8-1-2-10-31-22(39)12-33-24(18)41/h16-19,30H,1-15,28-29H2,(H,31,39)(H,32,40)(H,33,41)(H,34,42)(H,35,37)(H,36,38)(H,43,44)(H,45,46)/t16-,17-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMSXDHGHZKXJD-VJANTYMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)NCCCNC1)NC(=O)CCC(C(=O)O)N)NC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)NCCCNC1)NC(=O)CC[C@@H](C(=O)O)N)NC(=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H47N9O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70242197 | |
Record name | Trypanothione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70242197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
721.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trypanothione | |
CAS RN |
96304-42-6 | |
Record name | Trypanothione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96304-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trypanothione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096304426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trypanothione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70242197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.